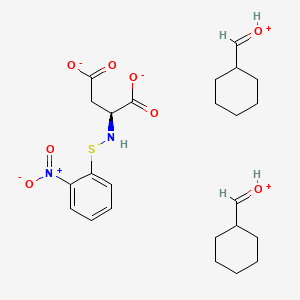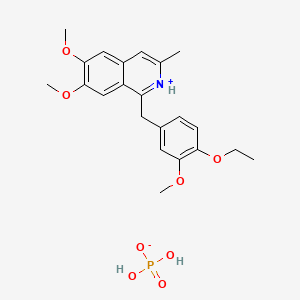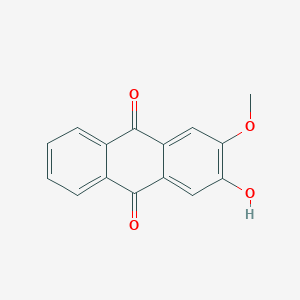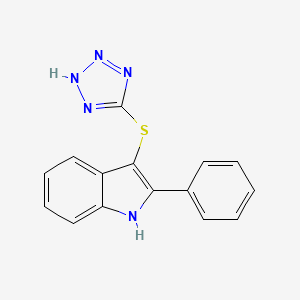
1H-Indole, 2-phenyl-3-(1H-tetrazol-5-ylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 2-phenyl-3-(1H-tetrazol-5-ylthio)- is a complex organic compound with the molecular formula C15H11N5S and a molecular weight of 293.35 g/mol . This compound is part of the indole family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 1H-Indole, 2-phenyl-3-(1H-tetrazol-5-ylthio)- typically involves the cyclization of an appropriate precursor. One common method starts with the reaction of 2-phenylindole with a tetrazole derivative under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
1H-Indole, 2-phenyl-3-(1H-tetrazol-5-ylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the indole ring, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1H-Indole, 2-phenyl-3-(1H-tetrazol-5-ylthio)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Indole, 2-phenyl-3-(1H-tetrazol-5-ylthio)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1H-Indole, 2-phenyl-3-(1H-tetrazol-5-ylthio)- can be compared with other similar compounds, such as:
2-Phenylindole: This compound shares a similar indole structure but lacks the tetrazole moiety, which may result in different biological activities and applications.
3-Phenyl-1H-indole: Another related compound that has been studied for its antimycobacterial activity.
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.
The uniqueness of 1H-Indole, 2-phenyl-3-(1H-tetrazol-5-ylthio)- lies in its specific combination of the indole and tetrazole moieties, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
66354-89-0 |
|---|---|
Fórmula molecular |
C15H11N5S |
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
2-phenyl-3-(2H-tetrazol-5-ylsulfanyl)-1H-indole |
InChI |
InChI=1S/C15H11N5S/c1-2-6-10(7-3-1)13-14(21-15-17-19-20-18-15)11-8-4-5-9-12(11)16-13/h1-9,16H,(H,17,18,19,20) |
Clave InChI |
ZSUFRGLXJNHSGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SC4=NNN=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl-[2-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B13811879.png)
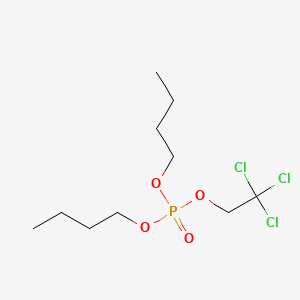
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811887.png)
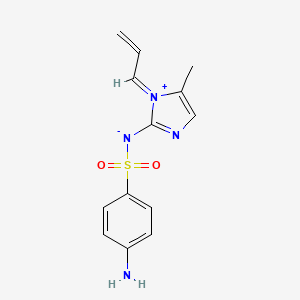

![methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13811896.png)
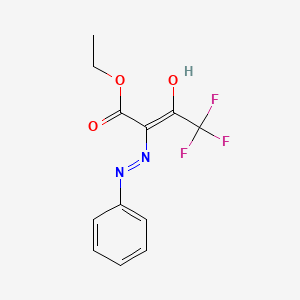
![1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)
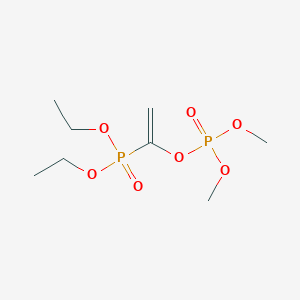
![(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13811926.png)
